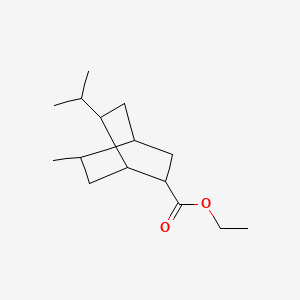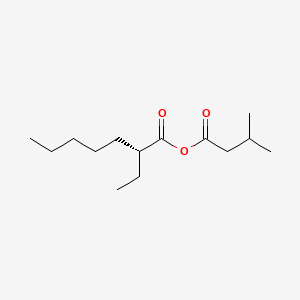
Erythromycin sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erythromycin sulfate is a macrolide antibiotic derived from the bacterium Saccharopolyspora erythraea. It is widely used to treat various bacterial infections, including respiratory tract infections, skin infections, and sexually transmitted diseases. This compound works by inhibiting bacterial protein synthesis, making it effective against a broad spectrum of bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Erythromycin sulfate is typically synthesized through a fermentation process involving the bacterium Saccharopolyspora erythraea. The fermentation broth is then subjected to extraction and purification processes to isolate erythromycin. The isolated erythromycin is then converted to this compound by reacting it with sulfuric acid .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation using optimized strains of Saccharopolyspora erythraea. The fermentation process is carefully controlled to maximize yield and purity. After fermentation, the broth undergoes several purification steps, including solvent extraction, crystallization, and drying, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Erythromycin sulfate undergoes various chemical reactions, including:
Oxidation: Erythromycin can be oxidized to form erythromycin oxime.
Reduction: Reduction of erythromycin can lead to the formation of erythralosamine.
Substitution: Erythromycin can undergo substitution reactions to form derivatives like erythromycin estolate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as acetic anhydride and methanesulfonic acid are employed.
Major Products Formed
Oxidation: Erythromycin oxime
Reduction: Erythralosamine
Substitution: Erythromycin estolate
Scientific Research Applications
Erythromycin sulfate has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of macrolide antibiotics and their chemical properties.
Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.
Medicine: Investigated for its efficacy in treating various bacterial infections and its potential use in combination therapies.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems.
Mechanism of Action
Erythromycin sulfate exerts its effects by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis. This action prevents the growth and replication of bacteria. The primary molecular target is the 23S rRNA within the 50S ribosomal subunit. By blocking the translocation of peptides, this compound effectively halts bacterial protein synthesis .
Comparison with Similar Compounds
Erythromycin sulfate is often compared with other macrolide antibiotics, such as:
Azithromycin: Known for its longer half-life and better tissue penetration.
Clarithromycin: Noted for its improved acid stability and broader spectrum of activity.
Roxithromycin: Offers better gastrointestinal tolerance and fewer drug interactions.
This compound is unique due to its well-established safety profile and extensive clinical use. It remains a valuable option for patients allergic to penicillin and those requiring an alternative macrolide antibiotic .
Properties
CAS No. |
7184-72-7 |
|---|---|
Molecular Formula |
C37H69NO17S |
Molecular Weight |
832.0 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;sulfuric acid |
InChI |
InChI=1S/C37H67NO13.H2O4S/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-5(2,3)4/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;(H2,1,2,3,4)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1 |
InChI Key |
XTSSJGRRFMNXGO-YZPBMOCRSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.OS(=O)(=O)O |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




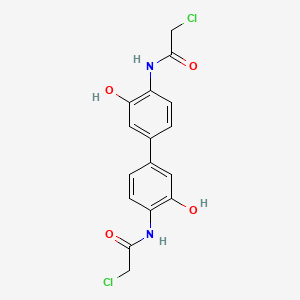
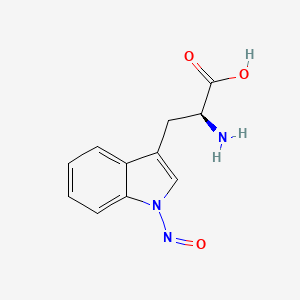
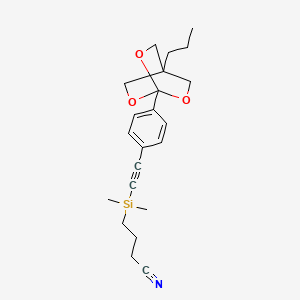
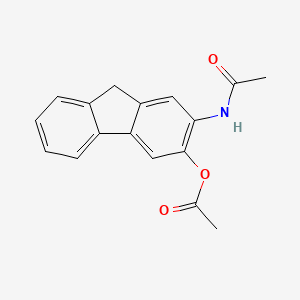



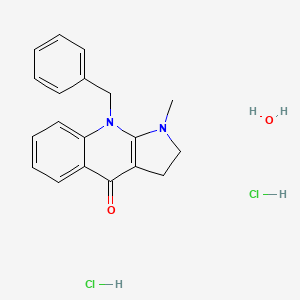
![2-[[Butyl(2-hydroxyethyl)amino]methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12690924.png)

